molecular formula C₃₉H₇₄N₂O₁₂ B1141370 Azithromycin N-Ethyl CAS No. 92594-45-1

Azithromycin N-Ethyl

Cat. No.: B1141370
CAS No.: 92594-45-1
M. Wt: 763.01
InChI Key:
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Description

Azithromycin N-Ethyl is a derivative of azithromycin, which is a macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. The N-Ethyl derivative is synthesized to enhance certain properties of the parent compound, such as its pharmacokinetic profile and antibacterial activity.

Mechanism of Action

Target of Action

Azithromycin, a macrolide antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit is a part of the bacterial ribosome, which is responsible for protein synthesis. Azithromycin binds to the 23S rRNA of the 50S ribosomal subunit .

Mode of Action

Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding blocks the exit of nascent polypeptides, thereby inhibiting protein synthesis and preventing the bacteria from replicating .

Biochemical Pathways

Azithromycin affects various biochemical pathways. It inhibits bacterial protein synthesis, which is a crucial process for bacterial replication . Additionally, azithromycin has been found to disrupt T-cell functions through inhibition of energy metabolism in immune cells . This disruption can dampen the antitumor immune response .

Pharmacokinetics

Azithromycin is primarily excreted via biliary excretion as unchanged drug, which is a major route of elimination . The pharmacokinetics of azithromycin have been found to be similar to those of Zithromax® after oral administration of a single 250-mg dose in healthy Chinese subjects . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) were found to be bioequivalent under both fasting and fed conditions .

Result of Action

The action of azithromycin results in the inhibition of bacterial growth by interfering with their protein synthesis . This leads to the death of the bacteria, thereby treating the infection. Azithromycin can also dampen the antitumor immune response by disrupting t-cell functions .

Action Environment

Environmental factors can influence the action of azithromycin. For instance, changes in pH can significantly affect the potency of azithromycin . The MIC for Staphylococcus aureus strains ranged from 50 µg/ml at pH 6 to ≤ 0.025 µg/ml at pH 8 . Additionally, exposure to sunlight, refrigerated conditions, and higher temperatures can affect the stability of azithromycin in a reconstituted oral suspension .

Biochemical Analysis

Biochemical Properties

Azithromycin N-Ethyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the bacterial ribosome, binding to the 23S rRNA of the 50S ribosomal subunit . This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively halting bacterial growth . Additionally, this compound interacts with immune cells, modulating their functions and contributing to its anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound inhibits T-cell cytotoxicity and impairs T-cell metabolism by inhibiting glycolysis and down-regulating mitochondrial genes . This modulation of immune cell function can lead to altered immune responses and potential therapeutic benefits in inflammatory conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . This inhibition prevents the assembly of the 50S ribosomal subunit and disrupts bacterial growth . Additionally, this compound has immunomodulatory effects, influencing the expression of genes involved in immune responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its activity over extended periods . Prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and appropriate dosing . Long-term studies have shown that this compound can have sustained effects on cellular function, including modulation of immune responses and potential impacts on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased tissue concentrations and enhanced antibacterial activity . Excessive doses can lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes demethylation and hydroxylation reactions . The compound’s metabolism can influence its pharmacokinetics and overall efficacy. Additionally, this compound can affect metabolic flux and alter metabolite levels, contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive and active transport mechanisms . It exhibits high tissue penetration and accumulates in various tissues, including the lungs, liver, and lymph nodes . The compound’s distribution is influenced by its amphiphilic nature, allowing it to cross cellular membranes and reach intracellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It accumulates in phagocytic cells, such as macrophages and neutrophils, where it exerts its antibacterial and immunomodulatory effects . The compound’s localization within these cells enhances its ability to target intracellular pathogens and modulate immune responses . Additionally, this compound can undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin N-Ethyl typically involves the modification of the azithromycin molecule. One common method is the alkylation of azithromycin with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can involve large-scale batch reactions. The process may include steps such as:

    Preparation of azithromycin: This involves the fermentation of a suitable microorganism to produce erythromycin, which is then chemically modified to obtain azithromycin.

    N-Ethylation: The azithromycin is then reacted with an ethylating agent under controlled conditions to produce this compound.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Azithromycin N-Ethyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, altering its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Azithromycin N-Ethyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of macrolide antibiotics.

    Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the effects of structural modifications on antibacterial activity.

    Medicine: It is studied for its potential to treat infections caused by resistant bacterial strains.

    Industry: The compound is explored for its use in developing new antibiotic formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: The parent compound from which azithromycin is derived.

    Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.

    Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.

Uniqueness

Azithromycin N-Ethyl is unique due to its enhanced pharmacokinetic profile and potentially improved antibacterial activity compared to its parent compound, azithromycin. The N-Ethyl modification can lead to better tissue penetration, longer half-life, and reduced resistance development.

Properties

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWHWVRHQDUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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